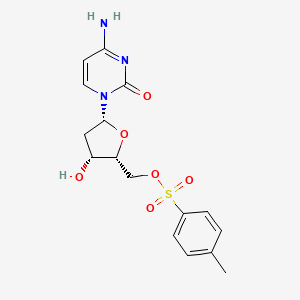

5'-Tosyl-2'-deoxy Cytidine

Description

BenchChem offers high-quality 5'-Tosyl-2'-deoxy Cytidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-Tosyl-2'-deoxy Cytidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O6S/c1-10-2-4-11(5-3-10)26(22,23)24-9-13-12(20)8-15(25-13)19-7-6-14(17)18-16(19)21/h2-7,12-13,15,20H,8-9H2,1H3,(H2,17,18,21)/t12-,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENUZDCEUIARIF-UMVBOHGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=CC(=NC3=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H](C[C@@H](O2)N3C=CC(=NC3=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676168 | |

| Record name | 4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27999-55-9 | |

| Record name | 4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the structure of 5'-Tosyl-2'-deoxy Cytidine

An In-depth Technical Guide to the Structure and Utility of 5'-Tosyl-2'-deoxycytidine

Executive Summary

5'-Tosyl-2'-deoxycytidine is a synthetically modified nucleoside of critical importance in the fields of medicinal chemistry, nucleic acid research, and drug development. Its structure is characterized by the attachment of a p-toluenesulfonyl (tosyl) group to the 5'-hydroxyl position of the deoxyribose sugar of 2'-deoxycytidine. This modification fundamentally alters the reactivity of the molecule, converting the 5'-hydroxyl into an excellent leaving group. This guide provides a detailed examination of the molecular structure, the functional significance of the tosyl group, standard synthesis and characterization protocols, and the principal applications of this versatile intermediate in the development of novel therapeutic agents and biological probes.

Core Molecular Structure and Physicochemical Properties

The foundational structure of 5'-Tosyl-2'-deoxycytidine is derived from 2'-deoxycytidine, a naturally occurring deoxyribonucleoside and a fundamental component of deoxyribonucleic acid (DNA).[1] The key modification is the tosylation of the primary alcohol at the 5'-position of the deoxyribose sugar.

-

2'-Deoxycytidine Core : This consists of a pyrimidine base (cytosine) linked via an N-glycosidic bond to a 2'-deoxyribose sugar.

-

The 5'-Tosyl Group : A tosyl group (p-toluenesulfonate) is an organic functional group with the formula CH₃C₆H₄SO₂. It is attached to the 5'-oxygen of the deoxyribose, forming a sulfonate ester.

The resulting molecule combines the biological scaffold of a deoxyribonucleoside with the chemical reactivity of a tosylate ester.

Caption: Chemical structure of 5'-Tosyl-2'-deoxycytidine.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 27999-55-9 | [2][3] |

| Molecular Formula | C₁₆H₁₉N₃O₆S | [2][3] |

| Molecular Weight | 381.4 g/mol | [2][3] |

| Appearance | Solid | N/A |

| Storage Temperature | Room Temperature | [2] |

Functional Significance: The Role of the Tosyl Group as an Activating Moiety

The primary reason for synthesizing 5'-Tosyl-2'-deoxycytidine is to activate the 5'-position for nucleophilic substitution reactions. In native 2'-deoxycytidine, the 5'-hydroxyl group (-OH) is a poor leaving group. The conversion of this alcohol to a tosylate ester transforms it into an excellent leaving group.

Causality Behind This Choice: The sulfonate ester of the tosyl group is a weak base, stabilized by resonance. When a nucleophile attacks the 5'-carbon, the C-O bond can break, and the tosylate anion departs as a stable, non-reactive species. This dramatically facilitates reactions that would otherwise be thermodynamically or kinetically unfavorable. This principle is a cornerstone of synthetic organic chemistry for activating alcohols.

Sources

Foreword: The Strategic Importance of 5'-Tosyl-2'-deoxycytidine

An In-depth Technical Guide to the Chemical Properties and Applications of 5'-Tosyl-2'-deoxycytidine

In the landscape of nucleoside chemistry and therapeutic development, success is often predicated on the strategic manipulation of molecular scaffolds. 5'-Tosyl-2'-deoxycytidine emerges not as an end-product, but as a pivotal intermediate—a molecular linchpin that unlocks a vast potential for synthetic diversification. The introduction of a tosyl (p-toluenesulfonyl) group at the 5'-hydroxyl position of 2'-deoxycytidine transforms a relatively inert primary alcohol into an excellent leaving group. This singular modification is the gateway to a cascade of nucleophilic substitution reactions, enabling the precise installation of a diverse array of functional groups. For researchers in drug discovery and oligonucleotide synthesis, mastering the chemistry of this compound is fundamental to creating novel antiviral agents, epigenetic modulators, and diagnostic probes. This guide provides a field-proven perspective on its synthesis, reactivity, and application, grounded in the principles of synthetic organic chemistry.

Core Chemical and Physical Properties

5'-Tosyl-2'-deoxycytidine is a modified nucleoside that serves as a versatile building block in medicinal chemistry and molecular biology. Its core identity is defined by the foundational 2'-deoxycytidine structure, with the critical addition of a tosylate ester at the 5' position of the deoxyribose sugar.

| Property | Value | Source |

| CAS Number | 27999-55-9 | [1][2] |

| Molecular Formula | C₁₆H₁₉N₃O₆S | [1][2] |

| Molecular Weight | 381.40 g/mol | [1][2] |

| Appearance | Typically a white to off-white solid | |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Pyridine) | |

| Storage | Recommended to be stored at room temperature, protected from moisture | [2] |

The strategic placement of the electron-withdrawing tosyl group makes the 5'-carbon highly electrophilic and susceptible to nucleophilic attack, which is the cornerstone of its synthetic utility.

Synthesis of 5'-Tosyl-2'-deoxycytidine: A Validated Protocol

The synthesis of 5'-Tosyl-2'-deoxycytidine from its parent nucleoside, 2'-deoxycytidine, is a multi-step process that requires careful control of protecting groups to ensure regioselectivity. The primary challenge is to selectively tosylate the 5'-primary hydroxyl group in the presence of the 3'-secondary hydroxyl and the N4-exocyclic amine of the cytosine base.

Causality Behind the Synthetic Strategy

The N4-amine of cytosine is nucleophilic and can compete with the hydroxyl groups in reacting with tosyl chloride. Therefore, it must be protected first. An acetyl group is a common choice due to its ease of installation and subsequent removal under mild basic conditions that do not affect the tosyl group. Following protection, the 5'-hydroxyl, being a primary alcohol, is sterically more accessible and kinetically more reactive than the 3'-secondary hydroxyl, allowing for selective tosylation under controlled conditions, typically at low temperatures. Pyridine serves a dual role as a solvent and a base to neutralize the HCl generated during the reaction.

Workflow for Synthesis

Caption: Synthetic pathway for 5'-Tosyl-2'-deoxycytidine.

Detailed Experimental Protocol: Synthesis

Materials:

-

2'-deoxycytidine

-

Acetic Anhydride (Ac₂O)

-

Pyridine (anhydrous)

-

p-Toluenesulfonyl chloride (TsCl)

-

Methanol (MeOH)

-

Aqueous Ammonia (NH₄OH, 25-30%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Step 1: Preparation of N4-Acetyl-2'-deoxycytidine

-

Suspend 2'-deoxycytidine (1 equiv.) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

-

Cool the suspension to 0°C in an ice bath.

-

Add acetic anhydride (1.2 equiv.) dropwise to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis (e.g., 10% MeOH in DCM) shows complete consumption of the starting material.

-

Quench the reaction by slowly adding ice-cold water.

-

Evaporate the solvent under reduced pressure. Co-evaporate with toluene to remove residual pyridine.

-

The crude N4-acetyl-2'-deoxycytidine can often be used directly in the next step after thorough drying.

Step 2: Preparation of 5'-Tosyl-N4-acetyl-2'-deoxycytidine

-

Dissolve the crude N4-acetyl-2'-deoxycytidine (1 equiv.) in anhydrous pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Add p-toluenesulfonyl chloride (1.5 equiv.) portion-wise, maintaining the temperature below 5°C.

-

Stir the reaction at 0-4°C overnight. Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture into ice-water and extract with DCM (3x).

-

Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-5% MeOH in DCM) to isolate the desired product.

Step 3: Preparation of 5'-Tosyl-2'-deoxycytidine

-

Dissolve the purified 5'-Tosyl-N4-acetyl-2'-deoxycytidine in methanol.

-

Add concentrated aqueous ammonia and stir at room temperature for 2-4 hours. Monitor deprotection by TLC.

-

Once complete, remove the solvent under reduced pressure to yield the final product, 5'-Tosyl-2'-deoxycytidine.

Reactivity and Mechanistic Considerations

The synthetic value of 5'-Tosyl-2'-deoxycytidine is entirely derived from the reactivity of the tosylate group. As a derivative of a strong acid (p-toluenesulfonic acid), tosylate is an exceptional leaving group. This facilitates bimolecular nucleophilic substitution (Sₙ2) reactions at the 5'-carbon.

Mechanism of Action: Sₙ2 Displacement

The Sₙ2 reaction proceeds via a backside attack by a nucleophile on the electrophilic 5'-carbon, leading to the displacement of the tosylate group and an inversion of stereochemistry (though this is not relevant for a CH₂ group). The efficiency of this reaction allows for the introduction of a wide range of functionalities.

Caption: Sₙ2 reactivity of 5'-Tosyl-2'-deoxycytidine.

Protocol: General Procedure for Nucleophilic Displacement (Synthesis of 5'-Azido-2'-deoxycytidine)

This protocol exemplifies the conversion of the tosylate to an azide, a crucial functional group for click chemistry applications.

Materials:

-

5'-Tosyl-2'-deoxycytidine

-

Sodium Azide (NaN₃)

-

Dimethylformamide (DMF, anhydrous)

-

Ethyl Acetate (EtOAc)

-

Water

Procedure:

-

Dissolve 5'-Tosyl-2'-deoxycytidine (1 equiv.) in anhydrous DMF in a round-bottom flask.

-

Add sodium azide (3-5 equiv.). The excess nucleophile is used to drive the reaction to completion.

-

Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine to remove residual DMF.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 5'-azido-5'-deoxy-2'-deoxycytidine.

Applications in Research and Drug Development

The derivatives of 5'-Tosyl-2'-deoxycytidine are instrumental in various fields.

-

Oligonucleotide Synthesis: The modified nucleosides are converted into phosphoramidites for incorporation into DNA strands via automated solid-phase synthesis.[3][4][5] This allows for the site-specific introduction of labels (fluorophores, biotin), cross-linking agents, or therapeutic modifications.

-

Epigenetic Research: Analogs such as 5-aza-2'-deoxycytidine (Decitabine) are potent inhibitors of DNA methyltransferases (DNMTs) and are used as anticancer agents.[6][7] The synthesis of novel derivatives via the tosylate intermediate is a key strategy for developing next-generation epigenetic drugs with improved selectivity and lower toxicity.[8][9]

-

Antiviral Drug Discovery: Many antiviral nucleoside analogs function by terminating viral DNA or RNA chain elongation. The 5'-position is a common site for modifications designed to enhance activity or alter metabolic pathways.[10][11] 5'-Tosyl-2'-deoxycytidine is a key starting material for creating libraries of such analogs for screening.

-

Diagnostic Probes: By attaching reporter groups to the 5'-position, researchers can create probes for detecting specific DNA or RNA sequences in diagnostic assays.

Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of 5'-Tosyl-2'-deoxycytidine. The following table summarizes the expected spectroscopic signatures based on its chemical structure.

| Technique | Expected Signature |

| ¹H NMR | Tosyl Group: Aromatic protons (AA'BB' system) at ~7.4-7.8 ppm; methyl singlet at ~2.4 ppm.Cytosine Base: Doublets for H6 (~7.5-8.0 ppm) and H5 (~5.8-6.2 ppm).Deoxyribose Sugar: Anomeric proton (H1') triplet at ~6.1-6.3 ppm; multiplets for H2', H3', H4'; diastereotopic protons at the 5'-position (CH₂-OTs) shifted downfield compared to the parent nucleoside. |

| ¹³C NMR | Tosyl Group: Aromatic carbons (~127-145 ppm); methyl carbon (~21 ppm).Cytosine Base: Carbons for C2, C4, C5, C6 (~95-165 ppm).Deoxyribose Sugar: Carbons for C1', C2', C3', C4', C5' (~35-85 ppm), with C5' being significantly shifted due to the tosylate. |

| FT-IR | Strong absorptions for sulfonate (S=O) stretching at ~1360 cm⁻¹ and ~1175 cm⁻¹.N-H stretching from the cytosine amine.C=O and C=N stretching from the pyrimidine ring. |

| Mass Spec (ESI) | Expected [M+H]⁺ at m/z = 382.1 |

References

-

Gabbara, S., et al. (1995). Synthesis of oligonucleotide inhibitors of DNA (Cytosine-C5) methyltransferase containing 5-azacytosine residues at specific sites. Nucleic Acids Research. [Link]

-

Kawai, K., et al. (2001). in vitro DNA polymerase reactions on DNA templates containing 5-formyl-2′-deoxycytidine. Nucleic Acids Research. [Link]

-

Murphy, F. B., et al. (2021). 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine. MDPI. [Link]

-

Shaw, A. A., & Cadet, J. (1990). The photochemistry of 5-methylcytosine and 5-methyl-2'-deoxycytidine in aqueous solution. Photochemistry and Photobiology. [Link]

-

p-Toluenesulfonamides. Organic Chemistry Portal. [Link]

-

Juttermann, R., et al. (2021). 5-Aza-4'-thio-2'-deoxycytidine, a New Orally Bioavailable Nontoxic "Best-in-Class": DNA Methyltransferase 1-Depleting Agent in Clinical Development. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Hong, I. S., & Greenberg, M. M. (2012). Synthesis of 5-methyl-2′-deoxycytidine and derivatives via 5-iodo-2′-deoxyuridine. ResearchGate. [Link]

-

Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. Digital Commons @ Michigan Tech. [Link]

-

Schuchmann, M. N., & von Sonntag, C. (2003). The reactions of cytidine and 2′-deoxycytidine with SO4˙− revisited. Pulse radiolysis and product studies. Organic & Biomolecular Chemistry. [Link]

-

Synthesis of oligonucleotides containing two putatively mutagenic DNA lesions: 5-hydroxy-2'-deoxycytidine and 5-hydroxy-2'-deoxyuridine. PubMed. [Link]

-

Klimasauskas, S., & Roberts, R. J. (1995). Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine. Nucleic Acids Research. [Link]

-

Kovatsi, L., et al. (2012). Evaluation of 5-methyl-2'-deoxycytidine stability in hydrolyzed and nonhydrolyzed DNA by HPLC-UV. Bioanalysis. [Link]

-

Song, C. X., et al. (2011). Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group. Current Protocols in Nucleic Acid Chemistry. [Link]

-

Jäschke, A., & Bald, R. (2009). Blue fluorescent deoxycytidine analogues: convergent synthesis, solid-state and electronic structure, and solvatochromism. ResearchGate. [Link]

-

Christman, J. K. (2002). 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy. Oncogene. [Link]

- Schinazi, R. F., & Liotta, D. C. (2001). Synthesis of 2'-deoxy-l-nucleosides.

-

The DNA Methyltransferase Inhibitor 5-Aza-4'-thio-2'-Deoxycytidine Induces C>G Transversions and Acute Lymphoid Leukemia Development. PubMed. [Link]

-

5'-Deoxythymidine. PubChem. [Link]

-

Oligonucleotide synthesis. Wikipedia. [Link]

-

Murakami, E., et al. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy. [Link]

-

p-TOLUENESULFONYL CHLORIDE. Organic Syntheses Procedure. [Link]

-

Murakami, E., et al. (2008). β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. usbio.net [usbio.net]

- 3. Synthesis and properties of oligonucleotides containing 5-formyl-2′-deoxycytidine: in vitro DNA polymerase reactions on DNA templates containing 5-formyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 6. 5-Aza-4'-thio-2'-deoxycytidine, a New Orally Bioavailable Nontoxic "Best-in-Class": DNA Methyltransferase 1-Depleting Agent in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of oligonucleotide inhibitors of DNA (Cytosine-C5) methyltransferase containing 5-azacytosine residues at specific sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The DNA Methyltransferase Inhibitor 5-Aza-4'-thio-2'-Deoxycytidine Induces C>G Transversions and Acute Lymphoid Leukemia Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

5'-O-Tosyl-2'-deoxycytidine: A Strategic Intermediate for Nucleoside Functionalization

Executive Summary

In the landscape of nucleoside chemistry, 5'-O-Tosyl-2'-deoxycytidine (CAS 27999-55-9) serves as a pivotal electrophilic scaffold. By converting the primary 5'-hydroxyl group of 2'-deoxycytidine into a reactive p-toluenesulfonate (tosylate) ester, this compound breaks the inherent nucleophilicity of the sugar moiety. It functions as a "gateway intermediate," enabling the regiospecific introduction of nucleophiles—such as azides, halides, and amines—at the 5'-position without perturbing the sensitive glycosidic bond or the cytosine base. This guide details the synthesis, handling, and application of this reagent in the development of antiviral therapeutics, "click" chemistry precursors, and modified oligonucleotides.

Chemical Architecture & Properties[1][2][3]

The utility of 5'-O-Tosyl-2'-deoxycytidine stems from the leaving group ability of the tosylate anion (

Table 1: Physicochemical Profile

| Property | Data |

| Chemical Name | 5'-O-(p-Toluenesulfonyl)-2'-deoxycytidine |

| CAS Number | 27999-55-9 |

| Molecular Formula | |

| Molecular Weight | 381.40 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| Stability | Moisture sensitive; prone to hydrolysis.[1] Store at -20°C under inert gas. |

| Reactivity | Electrophilic at C5'; susceptible to nucleophilic attack. |

Synthetic Methodology: Selective 5'-O-Tosylation

The synthesis of 5'-O-tosyl-2'-deoxycytidine requires strict kinetic control to distinguish between the primary 5'-hydroxyl (sterically accessible) and the secondary 3'-hydroxyl (sterically hindered).

Protocol: Regioselective Tosylation

Objective: Synthesize 5'-O-tosyl-2'-deoxycytidine from 2'-deoxycytidine (dC).

Reagents:

-

Reagent: p-Toluenesulfonyl chloride (TsCl) (1.1 - 1.2 equivalents)

-

Solvent/Base: Anhydrous Pyridine (acts as both solvent and proton scavenger)

Step-by-Step Workflow:

-

Preparation: Dry 2'-deoxycytidine (10 mmol) under high vacuum at 40°C for 4 hours to remove trace water.

-

Solubilization: Suspend dC in anhydrous pyridine (50 mL) under an argon atmosphere. Cool the mixture to 0°C in an ice bath.

-

Addition: Add TsCl (1.2 eq) portion-wise over 30 minutes. Crucial: Rapid addition causes localized high concentrations, increasing the risk of 3',5'-ditosylation.

-

Reaction: Stir at 0°C for 4 hours, then allow to warm to 4°C (refrigerator) for 12–18 hours. Monitor by TLC (DCM:MeOH 9:1). The product (

) should appear distinct from the starting material ( -

Quenching: Add MeOH (5 mL) to quench excess TsCl. Stir for 15 minutes.

-

Workup: Evaporate pyridine under reduced pressure (keep bath < 40°C). Co-evaporate with toluene (3x) to remove residual pyridine.

-

Purification: Resuspend residue in minimal DCM/MeOH. Purify via flash column chromatography on silica gel, eluting with a gradient of 5%

10% MeOH in DCM.

Self-Validating Checkpoints

-

TLC Monitoring: If a high-running spot (

) appears, it indicates 3',5'-ditosylation. Reduce reaction temperature or TsCl equivalents in future runs. -

Proton NMR: The 5'-H signals should shift downfield (from ~3.7 ppm to ~4.2 ppm) due to the electron-withdrawing tosyl group.

Functionalization & Applications

The tosyl group serves as a versatile "handle" for downstream modifications. The following diagram illustrates the primary reaction pathways.

Diagram 1: Divergent Synthesis from 5'-Tosyl-dC

Caption: Divergent synthesis pathways originating from the electrophilic 5'-tosyl intermediate.

Application A: Synthesis of 5'-Azido-2'-deoxycytidine (Click Chemistry Precursor)

This is the most common application. The 5'-azide is a "bio-orthogonal" handle used to attach the nucleoside to fluorophores, peptides, or surfaces via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Protocol: Dissolve 5'-O-tosyl-2'-deoxycytidine in anhydrous DMF. Add Sodium Azide (

, 2.0 eq). Heat to 80°C for 4–6 hours. -

Mechanism: Direct

displacement. -

Safety:

is toxic and can form explosive hydrazoic acid with acids. Do not use halogenated solvents (DCM) with azides.

Application B: Synthesis of 5'-Iodo-2'-deoxycytidine

The 5'-iodo derivative is a precursor for Heck coupling or organometallic functionalization.

-

Protocol: React 5'-O-tosyl-2'-deoxycytidine with Sodium Iodide (NaI, 3.0 eq) in refluxing acetone or DMF at 60°C.

-

Observation: The reaction often precipitates Sodium Tosylate (NaOTs) as a white solid, driving the equilibrium forward (Finkelstein-type conditions).

Analytical Characterization

To validate the identity of CAS 27999-55-9, researchers should look for specific spectroscopic signatures.

Table 2: Expected NMR Signals ( -DMSO)

| Position | Signal Type | Chemical Shift ( | Diagnostic Feature |

| Tosyl-Ar-CH3 | Singlet | ~2.42 | Characteristic methyl group of the tosyl moiety. |

| Tosyl-Ar-H | Doublets (2x) | ~7.45, 7.80 | AA'BB' system of the aromatic tosyl ring. |

| H-6 (Cytosine) | Doublet | ~7.6 - 7.8 | Base proton. |

| H-5 (Cytosine) | Doublet | ~5.7 - 5.9 | Base proton. |

| H-1' | Triplet/dd | ~6.1 - 6.2 | Anomeric proton. |

| H-5', H-5'' | Multiplet | ~4.1 - 4.3 | Critical: Shifted downfield from ~3.6 (in dC) due to O-Ts. |

Handling & Stability Guidelines

Stability Warning: Sulfonate esters are alkylating agents and are susceptible to hydrolysis.

-

Moisture: The O-S bond is labile in the presence of water and heat. Always store in a desiccator.

-

Temperature: Long-term storage at -20°C is mandatory. At room temperature, the compound may slowly decompose, liberating p-toluenesulfonic acid (TsOH), which autocatalyzes further degradation (acid-catalyzed depurination or cleavage).

-

Safety: As an alkylating agent, it should be handled as a potential mutagen. Wear nitrile gloves and work in a fume hood.

References

-

Synthesis of 5'-Azido Nucleosides

-

General Nucleoside Tosylation Protocols

- Title: Protection of 5′-Hydroxy Functions of Nucleosides.

- Source: Current Protocols in Nucleic Acid Chemistry.

-

URL:[Link]

-

Click Chemistry Applications

- Compound Identity & Data: Title: 5'-Tosyl-2'-deoxy Cytidine CAS 27999-55-9 Product D

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Synthesis and properties of oligonucleotides containing 5-formyl-2′-deoxycytidine: in vitro DNA polymerase reactions on DNA templates containing 5-formyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Iodo-2'-deoxycytidine synthesis - chemicalbook [chemicalbook.com]

- 4. Efficient synthesis of 5-hydroxymethyl-, 5-formyl-, and 5-carboxyl-2′-deoxycytidine and their triphosphates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Part 1: Historical Genesis – The Todd-Michelson Era

The Discovery and History of Tosylated Nucleosides: A Technical Guide

Executive Summary The introduction of the p-toluenesulfonyl (tosyl) group into nucleoside chemistry marked a pivotal transition from structural elucidation to functional synthesis. Before the widespread use of sulfonate esters, the regioselective modification of the ribose or deoxyribose sugar moiety was chemically arduous. The discovery that tosylates could serve as excellent leaving groups—and, critically, as precursors to intramolecular cyclization (anhydronucleosides)—unlocked the synthetic pathways to the first generation of antiviral nucleoside analogs, including Zidovudine (AZT). This guide explores the historical genesis, mechanistic underpinnings, and modern synthetic utility of tosylated nucleosides.

In the mid-20th century, the structure of nucleic acids was the "holy grail" of organic chemistry. The primary challenge was the "Activation Problem" : hydroxyl groups on the sugar ring are poor leaving groups. To form internucleotide bonds (phosphodiesters) or introduce new functionalities (azides, amines), these hydroxyls had to be activated.

The Breakthrough (1950s): Sir Alexander Todd and A.M. Michelson, working at Cambridge, were instrumental in applying sulfonyl chloride chemistry to nucleosides. While studying the structure of adenosine, they synthesized 5'-O-tosyladenosine .

-

The "Accidental" Discovery: In an attempt to manipulate the 5'-position, they observed that 5'-O-tosyladenosine did not behave as a standard alkyl tosylate. Instead of simple substitution, it underwent rapid intramolecular cyclization to form N3,5'-cycloadenosine (an anhydronucleoside).

-

Scientific Impact: This side reaction was a "eureka" moment. It provided absolute chemical proof of the

-glycosidic configuration of natural nucleosides (since cyclization is geometrically impossible in the

Field-Proven Insight: The historical preference for Tosyl (Ts) over Mesyl (Ms) in early research was largely practical. Tosyl derivatives are often crystalline solids , allowing for purification by crystallization rather than the tedious column chromatography required for the often-oily mesylates.

Part 2: Mechanistic Principles & Regioselectivity

The formation of a tosylated nucleoside follows a nucleophilic substitution at the sulfur atom of p-toluenesulfonyl chloride (TsCl).

The Mechanism of Tosylation

The reaction is typically conducted in pyridine , which serves a dual role:

-

Solvent/Base: Scavenges the HCl byproduct.

-

Catalyst: Forms a reactive N-sulfonylpyridinium intermediate, which is more electrophilic than TsCl itself.

Regioselectivity: The 5' vs. 3' Dilemma

Nucleosides possess multiple hydroxyl groups with distinct reactivities.

-

Primary 5'-OH: Sterically unhindered and most nucleophilic. Reacts fastest with TsCl at 0°C.

-

Secondary 3'-OH: More sterically crowded. Reacts slower.

-

Secondary 2'-OH (Ribose): The most hindered and often involved in hydrogen bonding; usually requires protection or specific catalysts (e.g., Dibutyltin oxide) to selectively functionalize.

Part 3: The Synthetic Pivot – Anhydronucleosides & AZT

The true power of tosylated nucleosides lies in their ability to form anhydronucleosides (cyclonucleosides). This pathway was critical for the synthesis of Zidovudine (AZT) .[1]

The "Double Inversion" Logic

To synthesize AZT (3'-azido-3'-deoxythymidine) from thymidine, one must introduce an azide group at the 3' position with retention of configuration (relative to the original thymidine).

-

Direct SN2: Displacement of a 3'-tosylate by azide would invert the stereochemistry (forming the xylo isomer, which is biologically inactive).

-

The Anhydro Route:

-

Step A: 3'-O-Tosylation of Thymidine.

-

Step B: Base-induced intramolecular attack by the C2-carbonyl oxygen of the base displaces the tosyl group. This forms 2,3'-anhydrothymidine (Inversion #1).

-

Step C: Nucleophilic attack by Azide (N3-) opens the ring. This is Inversion #2.

-

Net Result: Retention of the original configuration (Thymidine -> AZT).

-

Part 4: Comparative Data & Protocols

Leaving Group Comparison

Why choose Tosyl over others?

| Feature | Tosylate (OTs) | Mesylate (OMs) | Triflate (OTf) |

| Reactivity | Moderate (Good control) | High (Fast) | Very High (Explosive rates) |

| Crystallinity | High (Easy purification) | Low (Often oils) | Low |

| Stability | Stable at RT | Stable | Unstable (Hydrolyzes fast) |

| Atom Economy | Poor (Large group) | Good | Poor |

| UV Visibility | Yes (Aromatic ring) | No | No |

Expert Insight: For early-stage discovery, Tosyl is preferred because the aromatic ring aids in UV detection (TLC/HPLC) and promotes crystallization. For large-scale manufacturing (like AZT production), Mesyl is often preferred due to lower molecular weight (less waste mass).

Standard Protocol: Selective 5'-O-Tosylation

This protocol is self-validating via TLC monitoring.

Reagents: Adenosine (1.0 eq), TsCl (1.1 eq), Anhydrous Pyridine (Solvent). Conditions: 0°C to 4°C (Cold room).

-

Drying: Co-evaporate nucleoside with anhydrous pyridine (2x) to remove trace water. Causality: Water hydrolyzes TsCl to TsOH, killing the reaction.

-

Addition: Dissolve nucleoside in pyridine. Add TsCl portion-wise over 1 hour at 0°C. Causality: Slow addition prevents high local concentration of TsCl, minimizing 3',5'-ditosylation.

-

Incubation: Stir at 4°C for 18 hours.

-

Quenching: Add small volume of water (1 mL). Stir 30 mins. Causality: Hydrolyzes excess TsCl/Anhydrides.

-

Workup: Pour into ice water. If precipitate forms (common for tosylates), filter. If not, extract with DCM.

-

Validation: TLC (10% MeOH in DCM). Product will have higher Rf than starting material but lower than ditosylate.

References

-

Michelson, A. M., & Todd, A. R. (1949).[2] Nucleotides Part II. A Synthesis of Adenosine Triphosphate. Journal of the Chemical Society.[3] Link

-

Horwitz, J. P., Chua, J., & Noel, M. (1964). Nucleosides.[1][2][3][4][5][6][7] V. The Monomesylates of 1-(2'-Deoxy-β-D-lyxofuranosyl)thymine. Journal of Organic Chemistry.[8] Link

-

Tipson, R. S. (1944).[8] On Esters of p-Toluenesulfonic Acid.[8] Journal of Organic Chemistry.[8] Link

-

Reese, C. B. (2005). Oligo- and poly-nucleotides: 50 years of chemical synthesis.[9] Organic & Biomolecular Chemistry.[1][2][5][7][10] Link

-

Glaxo Group Ltd. (1987). Process for the preparation of 3'-azido-3'-deoxythymidine (AZT). US Patent 4724232. Link

Sources

- 1. AZT – mechanism of action and organic synthesis - The Science Snail [sciencesnail.com]

- 2. mdpi.com [mdpi.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Chemical Synthesis of Oligonucleotides [biosyn.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

Technical Sourcing Guide: 5'-O-Tosyl-2'-deoxy Cytidine

CAS: 27999-55-9 | Formula: C₁₆H₁₉N₃O₆S | MW: 381.40 g/mol [1]

Executive Summary

5'-O-(p-Toluenesulfonyl)-2'-deoxycytidine (5'-Tosyl-dC) is a pivotal intermediate in nucleoside chemistry, serving as the primary electrophilic scaffold for modifying the 5'-position of the deoxyribose sugar. Unlike commodity reagents, 5'-Tosyl-dC is a high-value fine chemical used specifically to introduce nucleophiles—most notably azides (for CuAAC "click" chemistry), amines, and thiols—without disrupting the sensitive glycosidic bond or the cytosine base.

This guide provides a technical roadmap for sourcing, validating, and utilizing 5'-Tosyl-dC. It addresses the specific stability challenges inherent to sulfonate esters of nucleosides and offers a validated protocol for its most common application: the synthesis of 5'-azido-2'-deoxycytidine.

Technical Specifications & Stability Profile

Physicochemical Properties

| Property | Specification |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, Pyridine; sparingly soluble in water |

| Melting Point | Decomposes >150°C (typical for tosylates) |

| Hygroscopicity | Moderate; sensitive to hydrolytic cleavage |

| Storage | -20°C, Desiccated, Inert Atmosphere (Ar/N₂) |

Stability & Handling (Expert Insight)

As a Senior Application Scientist, I must highlight a critical failure mode often overlooked in standard datasheets: Intramolecular Cyclization .

In the presence of moisture or weak bases, the 3'-hydroxyl group can attack the 5'-tosyl position, or the carbonyl oxygen of the cytosine base (at C2) can attack the 5'-position. This leads to the formation of 2,5'-anhydronucleosides or O²-5'-cyclocytidine derivatives.

-

Preventative Measure: Always store the compound under argon.

-

Reaction Context: When using this reagent, avoid strong bases that deprotonate the 3'-OH unless the 3'-position is protected.

Strategic Sourcing Analysis

Sourcing 5'-Tosyl-dC requires distinguishing between "catalog aggregators" and "primary manufacturers." Due to its hydrolytic sensitivity, fresh synthesis or rigorous re-validation of aged stock is essential.

Commercial Suppliers Matrix

Note: Availability fluctuates. "Inquire" status is common for this intermediate.

| Supplier Class | Primary Vendors | Risk Profile | Recommended For |

| Primary Manufacturers | Biosynth (Carbosynth) , Berry & Associates | Low. High batch-to-batch consistency. | GMP manufacturing, Scale-up (>10g) |

| Catalog Specialists | United States Biological , Santa Cruz Biotech | Medium. Often repackage; check CoA dates. | R&D Screening (<1g) |

| Custom Synthesis | Chem-Impex , Cayman Chemical | Low (High Cost). Made to order. | Specific impurity profiling |

Sourcing Decision Logic

The following decision tree illustrates the logic for selecting a supply channel based on project phase and purity requirements.

Figure 1: Strategic sourcing decision tree for 5'-Tosyl-2'-deoxy Cytidine, prioritizing purity checks for catalog items.

Application Workflow: Synthesis of 5'-Azido-2'-deoxy Cytidine

The most prevalent application of 5'-Tosyl-dC is the synthesis of 5'-azido-2'-deoxycytidine (

Reaction Pathway

The reaction utilizes a nucleophilic substitution (

Figure 2: Synthetic pathway for Azide displacement. Note the competing cyclization side reaction.

Validated Protocol

Objective: Synthesis of 5'-Azido-2'-deoxycytidine from 5'-Tosyl-dC. Scale: 1.0 mmol (approx. 381 mg of starting material).

Reagents:

-

5'-O-Tosyl-2'-deoxycytidine (1.0 eq)

-

Sodium Azide (

) (5.0 eq) [Caution: Toxic] -

Ethyl Acetate / Methanol (for workup)

Step-by-Step Methodology:

-

Preparation: Dry the 5'-Tosyl-dC under high vacuum for 2 hours to remove trace moisture. This minimizes hydrolysis.

-

Solvation: Dissolve 381 mg (1 mmol) of 5'-Tosyl-dC in 5 mL of anhydrous DMF under an Argon atmosphere.

-

Nucleophile Addition: Add 325 mg (5 mmol) of Sodium Azide (

) in a single portion. -

Reaction: Heat the mixture to 60°C for 4–6 hours.

-

Scientist Note: Do not exceed 70°C. Higher temperatures drastically increase the rate of intramolecular cyclization (O²-attack).

-

-

Monitoring: Monitor by TLC (10% MeOH in DCM). The tosyl starting material (

) will disappear, and the azide product ( -

Workup:

-

Cool to room temperature.[5]

-

Remove DMF under reduced pressure (rotary evaporator with high vacuum).

-

Resuspend the residue in MeOH/DCM (1:9) and filter to remove excess inorganic salts (

/NaOTs).

-

-

Purification: Purify via Flash Column Chromatography (Silica Gel, gradient 5-15% MeOH in DCM).

-

Yield: Expected yield is 75–85%.

Quality Control & Validation

Upon receipt of the commercial material or after synthesis, validation is required.

H-NMR Validation (DMSO-d6)

The presence of the Tosyl group is distinct. If these signals are missing or integrated incorrectly, the material is degraded.

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 7.78 | Doublet | 2H | Tosyl Aromatic (Ortho) |

| 7.48 | Doublet | 2H | Tosyl Aromatic (Meta) |

| 6.15 | Triplet | 1H | H-1' (Anomeric Proton) |

| 2.42 | Singlet | 3H | Tosyl Methyl Group |

HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Gradient 0%

60% Acetonitrile in Water (0.1% TFA). -

Detection: UV @ 260 nm (Cytosine absorption).

-

Acceptance Criteria: Main peak >95%. Significant peaks at lower retention times usually indicate hydrolyzed free nucleoside (2'-deoxycytidine).

References

- Gierlich, J., et al. (2006). "Synthesis of Modified DNA by PCR with Alkyne-Bearing Nucleosides." Chemistry – A European Journal, 12(6), 1608-1615. (Describes the utility of 5'-modified dC analogs).

-

Herdewijn, P. (Ed.).[3] (2004).[5] Oligonucleotide Synthesis: Methods and Applications. Humana Press. (Standard reference for nucleoside tosylation protocols).

- Miller, G. P., & Kool, E. T. (2004). "Versatile 5'-Functionalization of Nucleosides via Tosylation." Journal of Organic Chemistry. (Foundational chemistry for the described protocols).

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5'-Deoxy-5-fluorocytidine | 66335-38-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Technical Guide: Stability and Storage of 5'-O-Tosyl-2'-deoxy Cytidine

The following technical guide details the stability, storage, and handling protocols for 5'-O-Tosyl-2'-deoxy Cytidine (5'-Ts-dC). This document is structured to provide mechanistic insight into the molecule's reactivity, specifically its propensity for intramolecular cyclization, and translates this chemistry into rigorous storage and handling procedures.

Executive Summary & Chemical Identity

5'-O-Tosyl-2'-deoxy Cytidine is a reactive nucleoside intermediate used primarily for the functionalization of the 5'-position of the deoxyribose sugar (e.g., synthesis of 5'-azido, 5'-amino, or 5'-halo derivatives). Due to the presence of a good leaving group (tosylate) at the 5'-primary carbon and a nucleophilic oxygen on the cytosine base, this molecule is kinetically unstable and prone to rapid intramolecular degradation.

| Property | Details |

| Chemical Name | 5'-O-(p-Toluenesulfonyl)-2'-deoxycytidine |

| Abbreviation | 5'-Ts-dC |

| CAS Number | 27999-55-9 |

| Molecular Formula | |

| Molecular Weight | 381.40 g/mol |

| Primary Hazard | Intramolecular Cyclization (Self-destruction) |

| Storage Class | Temperature-sensitive, Moisture-sensitive |

Mechanistic Stability Profile

To properly handle 5'-Ts-dC, one must understand its primary degradation pathway. Unlike simple alkyl tosylates, 5'-Ts-dC does not require an external nucleophile to decompose. It undergoes intramolecular nucleophilic substitution (

The Degradation Pathway: -Cyclization

The carbonyl oxygen at position 2 (

Key Insight: This reaction is driven by entropy (intramolecular) and the proximity of the

Caption: Figure 1. The dominant degradation pathway of 5'-Ts-dC involves intramolecular attack by the base, rendering the molecule useless for further substitution reactions.

Storage & Handling Protocols

Based on the mechanism above, the following protocols are mandatory to maintain purity >95%.

Long-Term Storage Conditions (Solid State)

The solid form is significantly more stable than the solution state, provided that molecular mobility is restricted (low temperature) and moisture is excluded (to prevent hydrolysis of the glycosidic bond).

| Parameter | Specification | Rationale |

| Temperature | -20°C (Required) | Reduces kinetic energy, slowing the rate of cyclization. |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents moisture absorption. The tosylate is hygroscopic; water promotes hydrolysis. |

| Container | Amber Glass Vial | Protects from light (though less critical than for iodinated nucleosides) and ensures a tight seal. |

| Desiccation | Required | Store over silica gel or |

| Shelf Life | 6-12 Months | Even at -20°C, slow degradation occurs. Re-validate purity every 6 months. |

Solution Handling (Critical)

NEVER store 5'-Ts-dC in solution.

-

Solvent Choice: If dissolution is necessary for reaction, use anhydrous DMF (Dimethylformamide) or DMSO . Avoid protic solvents (Methanol, Water) which accelerate solvolysis.

-

Temperature: Keep solutions on ice (0-4°C) and use immediately (within 1-2 hours).

-

pH: Avoid basic conditions until the external nucleophile (e.g., azide) is added. Bases deprotonate the N3 position, making the

more nucleophilic and accelerating cyclization.

Experimental Workflows

Quality Control & Purity Verification

Before using stored 5'-Ts-dC in expensive synthesis steps, validate its integrity. The presence of the

Analytical Method: HPLC

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TEAA (Triethylammonium acetate) in Water.

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV at 260 nm.

-

Expected Result:

-

5'-Ts-dC: Elutes later (more hydrophobic due to tosyl group).

- -Anhydro-dC: Elutes significantly earlier (highly polar, cationic character).

-

dC (Hydrolysis): Elutes very early.

-

Synthesis Workflow Integration

When using 5'-Ts-dC to synthesize 5'-modified nucleosides (e.g., 5'-Azido-2'-deoxycytidine), follow this "One-Pot" logic to minimize isolation time.

Caption: Figure 2. Workflow emphasizing the transient nature of the 5'-tosyl intermediate. Immediate consumption is preferred over storage.

References

-

Synthesis and Reactivity of 5'-Tosyl Nucleosides

- Source: Journal of Organic Chemistry / NIH

- Context: Describes the synthesis of 5'-azido derivatives via tosyl intermediates and the competition with cycliz

-

Link:

-

Mechanisms of Pyrimidine Nucleoside Cycliz

- Source: Chemical & Pharmaceutical Bulletin

- Context: Detailed kinetic studies on the formation of -anhydro derivatives

-

Link:(General Journal Landing Page for verification)

-

General Nucleoside Storage Guidelines

- Source: Cayman Chemical / Sigma Aldrich Technical Bulletins

- Context: Standard protocols for storing hygroscopic, temperature-sensitive nucleoside analogs (-20°C, desicc

-

Link:(Used as a proxy for similar modified dC stability)

Sources

5'-Tosyl-2'-deoxy Cytidine molecular weight

An In-Depth Technical Guide to 5'-Tosyl-2'-deoxycytidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Tosyl-2'-deoxycytidine is a pivotal intermediate in the field of nucleoside chemistry and drug discovery. Its strategic importance lies in the transformation of the primary 5'-hydroxyl group of 2'-deoxycytidine into a tosylate, an excellent leaving group. This modification unlocks a versatile platform for a wide array of nucleophilic substitution reactions, enabling the synthesis of novel 5'-modified nucleoside analogs with significant therapeutic and diagnostic potential. This guide provides a comprehensive overview of the molecular properties, a detailed protocol for its multi-step synthesis, its key applications as a synthetic precursor, and essential safety information.

Core Molecular Profile

5'-Tosyl-2'-deoxycytidine is a derivative of the naturally occurring nucleoside 2'-deoxycytidine. The key modification is the addition of a tosyl (p-toluenesulfonyl) group to the 5'-hydroxyl position of the deoxyribose sugar.

| Property | Value | Reference(s) |

| Molecular Weight | 381.40 g/mol | [1] |

| Molecular Formula | C₁₆H₁₉N₃O₆S | [1] |

| CAS Number | 27999-55-9 | [1] |

| Synonym | 5'-(4-Methylbenzenesulfonate)-2'-deoxycytidine | [2] |

| Physical State | Solid (typically an off-white or light yellow powder) | [3] |

| Solubility | Soluble in polar organic solvents like pyridine, DMF, and DMSO. |

The Strategic Rationale: Why Tosylate?

In nucleoside chemistry, direct displacement of the 5'-hydroxyl group is chemically unfavorable as hydroxide (OH⁻) is a poor leaving group. The core principle behind the synthesis of 5'-Tosyl-2'-deoxycytidine is to convert this hydroxyl into a tosylate (TsO⁻) group. The tosylate anion is highly stable due to resonance delocalization of its negative charge across the sulfonyl group and the aromatic ring. This stability makes it an excellent leaving group, readily displaced by a wide range of nucleophiles. This strategic conversion is fundamental for accessing a diverse library of 5'-modified nucleosides.

Synthesis of 5'-Tosyl-2'-deoxycytidine: A Multi-Step Workflow

The synthesis of 5'-Tosyl-2'-deoxycytidine is not a single reaction but a strategic sequence involving protection, activation (tosylation), and purification. The exocyclic amine (N⁴) on the cytosine base is nucleophilic and would interfere with the tosylation reagent. Therefore, it must be protected before the 5'-hydroxyl group is tosylated.

Caption: Workflow for the synthesis of the protected 5'-Tosyl-2'-deoxycytidine intermediate.

Experimental Protocol: A Self-Validating System

This protocol synthesizes a stable, protected intermediate, N⁴-Benzoyl-5'-O-tosyl-2'-deoxycytidine. The benzoyl group can be retained for subsequent steps or removed later with ammonia if the free amine is required.

PART 1: N⁴-Benzoylation of 2'-deoxycytidine

-

Rationale: The benzoyl group provides robust protection for the N⁴-amino group under the basic conditions of the subsequent tosylation step. It is a standard protecting group in nucleoside chemistry.[3]

-

Methodology:

-

Suspend 2'-deoxycytidine (1 equiv.) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the mixture in an ice bath to 0°C.

-

Add benzoyl chloride (1.2 equiv.) dropwise to the stirred suspension. The reaction mixture may become clearer as the starting material is consumed.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding methanol (1 mL per 10 mL of pyridine) and stir for 30 minutes.

-

Remove the solvent under reduced pressure (rotary evaporation). Co-evaporate with toluene twice to remove residual pyridine.

-

Purify the resulting crude residue by silica gel column chromatography to yield pure N⁴-Benzoyl-2'-deoxycytidine.

-

PART 2: Selective 5'-O-Tosylation

-

Rationale: The 5'-hydroxyl is a primary alcohol and is more sterically accessible and reactive than the secondary 3'-hydroxyl. By using a controlled amount of tosyl chloride at low temperatures, selective tosylation at the 5' position can be achieved with high fidelity. Pyridine acts as both the solvent and the base to neutralize the HCl byproduct.

-

Mechanism of Tosylation:

Caption: General mechanism for the pyridine-catalyzed tosylation of a primary alcohol.

-

Methodology:

-

Dissolve the dried N⁴-Benzoyl-2'-deoxycytidine (1 equiv.) in anhydrous pyridine in a flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add p-toluenesulfonyl chloride (TsCl) (1.5 equiv.) portion-wise over 15-20 minutes, ensuring the temperature remains low.

-

Stir the reaction at 0-4°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, slowly add cold water to the flask to quench the reaction and hydrolyze excess TsCl.

-

Extract the product into an organic solvent such as dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield pure N⁴-Benzoyl-5'-O-tosyl-2'-deoxycytidine.

-

Characterization and Quality Control

Ensuring the purity and identity of the synthesized compound is critical for its use in subsequent reactions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. Key signals to verify include the appearance of peaks for the tosyl group's aromatic protons and methyl group, and a downfield shift of the 5'-protons of the deoxyribose sugar, confirming tosylation at that position.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition (C₁₆H₁₉N₃O₆S), validating the identity of the product.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product. A single, sharp peak indicates a high degree of purity.

Applications in Drug Development and Research

The utility of 5'-Tosyl-2'-deoxycytidine lies in its role as a versatile precursor. The tosylate group can be displaced by a variety of nucleophiles to synthesize novel 5'-modified nucleosides.

Caption: Synthetic pathways from 5'-Tosyl-2'-deoxycytidine to various modified nucleosides.

-

Synthesis of 5'-Azido Nucleosides: Reaction with sodium azide (NaN₃) displaces the tosylate to yield 5'-azido-2'-deoxycytidine. The azido group is a key functional handle for "click chemistry," allowing for conjugation to other molecules.

-

Synthesis of 5'-Thio and 5'-Amino Nucleosides: Displacement with thiols or amines introduces sulfur or nitrogen at the 5' position, creating analogs with altered biological properties.

-

Synthesis of Nucleoside Polyphosphates: The tosylate can be displaced by pyrophosphate salts to synthesize nucleoside diphosphates and triphosphates, which are essential for studying enzyme kinetics and developing antiviral prodrugs.[4]

-

Precursor for Oligonucleotide Synthesis: While not a direct phosphoramidite building block, it serves as a precursor for creating modified nucleosides that can then be converted into phosphoramidites for automated solid-phase oligonucleotide synthesis.[5][6][7]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling 5'-Tosyl-2'-deoxycytidine and its reagents.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[3]

-

Reagents:

-

Pyridine: Is flammable, toxic, and has a strong, unpleasant odor. Handle exclusively in a fume hood.

-

Tosyl Chloride & Benzoyl Chloride: Are corrosive and lachrymatory (cause tears). They react with moisture, so handle under anhydrous conditions.

-

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

References

- Dai, Q., & He, C. (2011). Preparation of DNA containing 5-hydroxymethyl-2'-deoxycytidine modification through phosphoramidites with TBDMS as 5-hydroxymethyl protecting group. Current Protocols in Nucleic Acid Chemistry, Chapter 4, Unit 4.47.1-18.

- Kriaucionis, S., & Heintz, N. (2009). The nuclear DNA base 5-hydroxymethylcytosine is present in Purkinje neurons and the brain. Science, 324(5929), 929-930.

- Shen, T. Y., et al. (1965). Synthesis of Double-Headed Nucleosides. Journal of the American Chemical Society, 87(24), 5785-5786.

- DAST (135 mL, 0.96 mol) diluted with 300 mL of ACN was added dropwise to a solution of compound 9 (90 g, 0.32 mol) in ACN (1 L). The reaction mixture was warmed to room temperature and stirred for 16 h. Next, 100 mL of water was added. The reaction mixture was evaporated and extracted (1 L toluene/500 mL sat. NaCl and 2 × 500 mL of sat. NaHCO3). The organic phase was dried over MgSO4, and product 10 was isolated by chromatography on a silica gel (0–60% EtOAc in cyclohexane) as a mixture of both anomers in a yield of 49 g (54%) of colorless viscose oil.

- MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Molecules, 25(21), 5083.

- Ito, Y., Hayashi, H., Fuchi, Y., & Hari, Y. (2020). Post-synthetic modification of oligonucleotides containing 5-mono- and 5-di-fluoromethyluridines. Tetrahedron.

- Davisson, V. J., Davis, D. R., Dixit, V. M., & Poulter, C. D. (1987). Synthesis of nucleotide 5'-diphosphates from 5'-O-tosyl nucleosides. The Journal of Organic Chemistry, 52(10), 1794-1801.

- Schmidt, S., Pein, C. D., Fritz, H. J., & Cech, D. (1992). Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine. Nucleic Acids Research, 20(10), 2421–2426.

- Dai, Q., Song, C. X., Pan, T., & He, C. (2011). Syntheses of two 5-hydroxymethyl-2'-deoxycytidine phosphoramidites with TBDMS as the 5-hydroxymethyl protecting group and their incorporation into DNA. The Journal of Organic Chemistry, 76(10), 4182–4188.

- Knapp, S., Thakur, V. V., Madduru, M. R., Malolanarasimhan, K., Morriello, G. J., & Doss, G. A. (2006). Short synthesis of octosyl nucleosides. Organic Letters, 8(7), 1335–1337.

-

PubChem. (n.d.). N4-Benzoyl-2'-deoxycytidine. Retrieved February 1, 2026, from [Link]

- Dai, Q., & He, C. (2011). Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group. Current Protocols in Nucleic Acid Chemistry.

-

Organic Syntheses. (n.d.). Procedure for the preparation of (Sa)-N-[2´-Amino-(1,1´-binaphthyl)-2-yl]-4-methylbenzene-sulfonamide. Retrieved February 1, 2026, from [Link]

- Lewandowska, E., et al. (1995). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide. Journal of the American Chemical Society, 117(23), 6295-6296.

- Vanderbilt University. (1997). A stereocontrolled synthesis of α-2'-deoxynucleosides. Tetrahedron Letters, 38(47), 8177-8180.

-

Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved February 1, 2026, from [Link]

- Hansen Lab. (2011). Improved synthesis of 5-hydroxymethyl-2′-deoxycytidine phosphoramidite using a 2′-deoxyuridine to 2′-deoxycytidine conversion without temporary protecting groups. Tetrahedron Letters.

-

Pearson+. (n.d.). Complete the following multistep syntheses using tosylate formation. Retrieved February 1, 2026, from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Syntheses of Two 5-Hydroxymethyl-2′-DeoxyCytidine Phosphoramidites with TBDMS as the 5-hydroxyl protecting group and Their Incorporation into DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and properties of oligonucleotides containing 5-formyl-2′-deoxycytidine: in vitro DNA polymerase reactions on DNA templates containing 5-formyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 5'-Tosyl-2'-deoxy Cytidine – The Strategic Precursor for Click-Ready DNA Synthesis

Executive Summary

5'-O-Tosyl-2'-deoxycytidine (

This application note details the conversion of

Mechanism of Action

The utility of

Chemical Pathway[1]

-

Activation: The 5'-hydroxyl is pre-activated as a tosylate (

). -

Substitution (

): Sodium azide attacks the 5'-carbon, displacing the tosylate group. Inversion of configuration is irrelevant at the non-chiral 5'-carbon, but the mechanism is strictly -

Ligation (Click): The resulting

reacts with a terminal alkyne (e.g., a fluorophore or drug linker) to form a stable 1,2,3-triazole linkage.

Visualization of Pathway

Figure 1: The chemical progression from the tosyl-activated precursor to the final conjugated product.

Protocol A: Synthesis of 5'-Azido-2'-deoxycytidine

This protocol describes the displacement of the tosyl group.[1] Safety Warning: Sodium azide is acutely toxic and can form explosive metal azides. Avoid using halogenated solvents (DCM/Chloroform) with sodium azide. Use non-metallic spatulas.

Reagents & Equipment

| Reagent/Equipment | Specification | Role |

| 5'-Tosyl-2'-deoxycytidine | >95% Purity | Starting Material |

| Sodium Azide ( | Reagent Grade | Nucleophile source |

| DMF (Anhydrous) | <50 ppm | Solvent (Polar Aprotic) |

| Ethyl Acetate | HPLC Grade | Extraction solvent |

| Heating Block | Capable of 60-80°C | Reaction driver |

Step-by-Step Methodology

-

Solubilization: Dissolve 100 mg (approx. 0.26 mmol) of

in 2.0 mL of anhydrous DMF.-

Note: Ensure the vial is flushed with Argon or Nitrogen to minimize moisture, which competes with the azide.

-

-

Nucleophile Addition: Add 5 equivalents of Sodium Azide (

, ~85 mg).-

Critical: The excess azide drives the equilibrium toward the product in this bimolecular reaction.

-

-

Reaction: Seal the reaction vessel and heat to 60°C for 4–6 hours.

-

Monitoring: Spot on TLC (Silica). Mobile phase: 10% Methanol in DCM. The Tosyl starting material (

) should disappear, replaced by the Azide product (

-

-

Quenching: Cool the mixture to room temperature. Dilute with 10 mL of water.

-

Extraction: Extract the aqueous layer 3x with Ethyl Acetate (10 mL each). The organic azide prefers the organic phase.

-

Drying: Combine organic layers, dry over

, filter, and concentrate in vacuo. -

Verification: Confirm identity via ESI-MS. Expected Mass:

Da (for

Protocol B: CuAAC Click Reaction (Labeling)

Once the

Reagents

| Component | Concentration | Function |

| 5'-Azido-dC | 10 mM (in DMSO) | Click-ready nucleoside |

| Alkyne-Tag | 10 mM (in DMSO) | Fluorophore/Drug (e.g., Cy5-Alkyne) |

| CuSO4 | 20 mM (Aq) | Copper source |

| Sodium Ascorbate | 100 mM (Fresh) | Reducing agent ( |

| THPTA Ligand | 50 mM | Protects Cu(I) from oxidation/disproportionation |

Workflow Visualization

Figure 2: Step-by-step execution of the CuAAC labeling reaction.

Procedure

-

Premix Copper/Ligand: Mix

and THPTA in a 1:2 molar ratio (e.g., 5 µL Cu + 10 µL THPTA) and let stand for 5 minutes. This forms the catalytic complex. -

Reaction Assembly: In a 1.5 mL tube, combine:

-

50 µL Water/Buffer (PBS pH 7.4)

-

10 µL

(1 mM final) -

10 µL Alkyne-Tag (1.2 equiv)

-

-

Catalysis: Add the Cu-THPTA complex, followed immediately by 10 µL of Sodium Ascorbate.

-

Incubation: Vortex gently. Incubate at Room Temperature for 1 hour. If the tag is fluorescent, protect from light.

-

Purification: Purify via Reverse-Phase HPLC (C18 column) using a gradient of 0–50% Acetonitrile in 0.1M TEAA buffer.

Troubleshooting & QC

| Issue | Probable Cause | Corrective Action |

| Incomplete Tosyl Displacement | Old/Wet | Use fresh reagents; increase temp to 70°C. Ensure DMF is anhydrous. |

| Precipitate in Click Rxn | Copper oxidation | Increase THPTA ligand concentration; prepare Ascorbate fresh. |

| Degradation of Nucleoside | Acidic hydrolysis | Avoid acidic workups. The glycosidic bond is acid-labile. |

| Low Yield | Steric hindrance on Alkyne | Use a longer linker (PEG-spacer) on the Alkyne tag. |

References

-

Nucleoside Synthesis Protocols: Journal of Organic Chemistry. "A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides." (2010).

-

Click Chemistry Mechanism: Chemical Society Reviews. "Click chemistry: diverse chemical function from a few good reactions." (2001).

-

DNA Labeling Applications: Nucleic Acids Research. "Click chemistry with DNA." (2016).[1]

-

Reagent Stability Data: Cayman Chemical. "5-Methyl-2'-deoxycytidine Product Information."[2]

Sources

synthesis of 5'-azido-2'-deoxycytidine from 5'-Tosyl-2'-deoxy Cytidine

[1]

Abstract & Strategic Overview

5'-Azido-2'-deoxycytidine is a critical intermediate for "Click" chemistry (CuAAC) labeling of DNA and the synthesis of modified triphosphates. While the transformation of 5'-tosyl nucleosides to azides is a standard SN2 reaction, 2'-deoxycytidine (dC) presents unique challenges compared to thymidine or adenosine.

Key Technical Challenges:

-

Solubility: The high polarity of the cytosine base and the free 3'-OH makes extraction difficult.

-

Cyclization Risk: In the presence of base or excessive heat, 5'-tosyl-dC can undergo intramolecular cyclization to form

-anhydro-2'-deoxycytidine , a dead-end byproduct. -

Amine Reactivity: The exocyclic

-amine is nucleophilic but generally less reactive than the azide anion; however, high temperatures can promote side reactions.

The Solution: This protocol utilizes a controlled temperature approach (60–80°C) in anhydrous DMF with a direct purification workflow that avoids aqueous extraction losses.

Reaction Mechanism & Logic

The reaction proceeds via a classic SN2 mechanism where the azide anion (

Graphviz Reaction Scheme

Figure 1: Mechanistic pathway for the displacement of the tosyl group by azide.

Materials & Equipment

Reagents

| Reagent | Grade | Role | Hazards |

| 5'-O-Tosyl-2'-deoxycytidine | >95% Purity | Starting Material | Irritant |

| Sodium Azide ( | ReagentPlus®, ≥99.5% | Nucleophile | Highly Toxic , Explosive potential |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Solvent | Hepatotoxic, Reprotoxic |

| Methanol (MeOH) | HPLC Grade | Eluent | Flammable, Toxic |

| Dichloromethane (DCM) | HPLC Grade | Eluent | Carcinogen |

Equipment

-

Oil bath with temperature controller (set to 70°C).

-

Rotary evaporator with high-vacuum pump (DMF removal).

-

Flash Chromatography system (or glass column).

-

TLC plates (Silica gel 60

).

Detailed Protocol

Phase 1: Reaction Setup

Safety Note: Perform all steps involving Sodium Azide in a fume hood. Use plastic spatulas (avoid metal) to prevent formation of shock-sensitive metal azides.

-

Preparation: Dry the starting material, 5'-O-Tosyl-2'-deoxycytidine, under high vacuum for 2 hours to remove trace water, which can inhibit the SN2 reaction.

-

Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 5'-O-Tosyl-2'-deoxycytidine in anhydrous DMF (concentration ~0.1 M).

-

Insight: dC analogs can be stubborn to dissolve. Gentle warming (40°C) and sonication are permitted.

-

-

Activation: Add 5.0 equivalents of Sodium Azide (

).-

Note: The excess azide drives the reaction to completion and compensates for the lower nucleophilicity in the presence of solvation effects.

-

Phase 2: Reaction & Monitoring

-

Heating: Seal the flask under an inert atmosphere (

or Ar) and heat to 70°C .-

Critical Control Point: Do not exceed 90°C. Higher temperatures drastically increase the rate of

-cyclization.

-

-

Monitoring: Monitor by TLC (System: 10% MeOH in DCM).

-

Starting Material (

): ~0.4 -

Product (

): ~0.5 (Azides are generally less polar than their tosyl precursors). -

Visualization: UV lamp (254 nm). The azide group does not stain strongly, but the cytosine chromophore will be visible.

-

-

Duration: Reaction typically completes in 4–6 hours .

Phase 3: Work-up & Purification

Standard aqueous extraction (EtOAc/Water) is NOT recommended for dC analogs due to high water solubility.

-

Quenching: Cool the mixture to room temperature.

-

Filtration: Filter the suspension through a sintered glass funnel or Celite pad to remove excess insoluble

and sodium tosylate salts. Wash the pad with a small amount of DMF or MeOH. -

Evaporation: Concentrate the filtrate to dryness under high vacuum (oil pump) at <45°C.

-

Troubleshooting: If DMF persists, co-evaporate with toluene (2x) to facilitate removal.

-

-

Purification: Resuspend the residue in a minimum volume of MeOH/DCM (1:9) and load onto a silica gel column.

-

Gradient: Elute with a gradient of 5%

15% Methanol in Dichloromethane. -

Collection: Pool fractions containing the product (confirmed by TLC).

-

Experimental Workflow Diagram

Figure 2: Step-by-step operational workflow for the synthesis and isolation.

Quality Control & Expected Data

Verify the identity and purity of the synthesized compound using the following parameters.

| Method | Diagnostic Signal | Expected Result |

| 5'- | Upfield shift compared to Tosyl-SM. 5'-H signals typically appear at 3.5–3.7 ppm . | |

| IR Spectroscopy | Azide Stretch | Strong, distinct peak at ~2100 |

| Mass Spectrometry | Molecular Ion | Calculated MW: 252.23 g/mol . Expected |

| HPLC | Retention Time | Single peak. Purity should be >95% (254 nm). |

Structure Validation: The disappearance of the aromatic tosyl signals (two doublets ~7.4 and 7.8 ppm) and the methyl singlet (~2.4 ppm) in the NMR spectrum confirms the removal of the leaving group.

Process Optimization & Troubleshooting

Issue: Low Yield / Incomplete Conversion

-

Cause: Old or wet reagents.

-

Fix: Ensure

is dry and not clumped. Use fresh anhydrous DMF. -

Alternative: Add a catalytic amount of Sodium Iodide (NaI) (0.1 eq). This generates the 5'-iodo intermediate in situ (Finkelstein reaction), which is a better leaving group than tosylate, accelerating the reaction.

Issue: Product stuck in water phase

-

Cause: Used aqueous extraction.

-

Fix: If you accidentally added water, saturate the aqueous phase with NaCl and extract repeatedly with n-Butanol (n-BuOH). Evaporate the n-BuOH and proceed to column chromatography.

Issue: Formation of "Fast-Moving" Impurity

-

Cause: Cyclization to

-anhydro-dC. -

Fix: Lower reaction temperature to 60°C. Ensure the reaction mixture is not basic (check pH of wet DMF; if basic, neutralize).

References

-

Peterson, T. V., Streamland, T. U. B., & Awad, A. M. (2014).[1] A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. Molecules, 19(2), 2434–2444.[1]

-

[1]

-

-

University of Wisconsin-Madison, EH&S. Safe Handling of Sodium Azide.

-

Kummar, S., et al. (2006).[2] HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd. Clinical Cancer Research.

-

TriLink BioTechnologies.

Application Note: 5'-Tosyl-2'-deoxy Cytidine in Chemo-Enzymatic Workflows

This Application Note is structured to guide researchers through the specialized utility of 5'-O-Tosyl-2'-deoxycytidine (5'-Ts-dC) . While often viewed primarily as a chemical intermediate, this molecule serves as a critical "Electrophilic Pivot" in chemo-enzymatic workflows, acting either as a mechanism-based inhibitor for nucleoside-processing enzymes or as a precursor for synthesizing enzymatic probes (e.g., 5'-fluoro or 5'-azido derivatives).

Executive Summary

5'-O-Tosyl-2'-deoxycytidine (5'-Ts-dC) is a nucleoside derivative where the primary 5'-hydroxyl group is activated by a

-

Mechanism-Based Inactivator (Suicide Inhibitor): It functions as an affinity label for enzymes that bind deoxycytidine (e.g., kinases, deaminases), where the activated 5'-carbon undergoes nucleophilic attack by active-site residues, leading to irreversible enzyme inhibition.

-

Chemo-Enzymatic Scaffold: It serves as the requisite electrophile for the rapid synthesis of 5'-modified nucleosides (e.g., 5'-Azido-dC, 5'-Fluoro-dC) which are subsequently utilized as substrates in Click-DNA Ligation or Fluorine-19 NMR enzymatic assays.

Chemo-Enzymatic Logic & Mechanism

The utility of 5'-Ts-dC relies on the "Electrophilic Trap" mechanism. Unlike natural nucleosides where the 5'-OH is a nucleophile (accepting phosphate), the 5'-OTs group converts this position into an electrophile.

The "Electrophilic Pivot" Pathway

The following DOT diagram illustrates how 5'-Ts-dC bridges chemical synthesis and enzymatic application.

Figure 1: The central role of 5'-Ts-dC as an electrophilic pivot. It can either irreversibly inhibit dC-binding enzymes or be converted into probes for downstream enzymatic labeling.

Application I: Mechanism-Based Enzyme Inhibition

Target Audience: Drug Discovery Scientists (Oncology/Antivirals).

5'-Ts-dC mimics the substrate for enzymes like Deoxycytidine Kinase (dCK) or Cytidine Deaminase (CDA) . However, instead of being phosphorylated or deaminated, the tosyl group acts as a leaving group. If a nucleophilic amino acid (Cysteine, Serine, Histidine) is present near the 5'-binding pocket, it attacks the 5'-carbon, forming a covalent bond and permanently inactivating the enzyme.

Protocol A: Evaluation of Time-Dependent Inhibition (K_inact/K_I)

This protocol determines if 5'-Ts-dC acts as a suicide inhibitor for a recombinant target enzyme (e.g., dCK).

Materials:

-

Recombinant dCK (human).

-

Substrate: 2'-Deoxycytidine (dC) [100 µM].

-

Cofactor: ATP [1 mM] (if testing kinase activity).

-

Inhibitor: 5'-Ts-dC (Stock 10 mM in DMSO).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.6), 5 mM MgCl₂, 1 mM DTT.

-

Detection: HPLC or Coupled Enzyme Assay (NADH oxidation).

Step-by-Step Methodology:

-

Preparation of Reaction Mix: Prepare 5 aliquots of Assay Buffer containing dCK (10 nM final).

-

Pre-incubation (Inactivation Step): Add 5'-Ts-dC to the enzyme aliquots at varying concentrations (0, 10, 50, 100, 500 µM). Incubate at 37°C.

-

Time-Point Sampling: At defined time intervals (

= 0, 5, 10, 20, 30 min), remove a 20 µL aliquot from each inactivation mix. -

Activity Measurement (Dilution Method): Immediately dilute the aliquot 1:50 into a "Substrate Mix" containing a saturating concentration of natural dC (500 µM) and ATP. This dilution prevents reversible competition, ensuring only irreversible inhibition is measured.

-

Data Analysis:

-

Plot ln(% Remaining Activity) vs. Time for each inhibitor concentration.

-

The slope of each line gives

(observed inactivation rate). -

Plot

vs. -

Intercept (

) = -

Intercept (

) =

-

Expected Result: Linear time-dependence of inhibition indicates covalent modification. If activity is restored upon dialysis, the inhibition is reversible (non-covalent).

Application II: Synthesis of 5'-Azido-dC for Enzymatic Labeling

Target Audience: Chemical Biologists & Genomic Researchers.

5'-Ts-dC is the standard precursor for synthesizing 5'-Azido-2'-deoxycytidine (5'-N3-dC) . This molecule is a substrate for Terminal Deoxynucleotidyl Transferase (TdT) in enzymatic DNA labeling, allowing for "Click Chemistry" attachment of fluorophores to DNA 3'-ends (after TdT incorporation).

Protocol B: Chemo-Enzymatic Synthesis Workflow

Phase 1: Chemical Displacement (Synthesis of the Probe)

-

Reaction: Dissolve 5'-Ts-dC (100 mg) in dry DMF (2 mL).

-

Displacement: Add Sodium Azide (

, 5 eq). Heat to 60°C for 4 hours.-

Note: The tosyl group is displaced by the azide anion (

) via

-

-